1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride chemical properties
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride chemical properties
An In-Depth Technical Guide to 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride
Abstract
This technical guide provides a comprehensive overview of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride, a heterocyclic compound of interest in drug discovery and chemical research. The document details its chemical identity, physicochemical properties, a plausible synthetic pathway, and recommended analytical protocols for identity and purity verification. Furthermore, it explores the potential pharmacological relevance of the 4-aminopyrazole and morpholine scaffolds, grounding the compound in the broader context of medicinal chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule in their work.
Core Compound Identity and Structural Significance
1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride is a substituted 4-aminopyrazole presented as a stable dihydrochloride salt. Its structure combines three key chemical motifs: a pyrazole core, a 4-amino functional group, and an N-1 substituted morpholinoethyl side chain.
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Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[4][5][6] Its aromaticity confers stability, and the nitrogen atoms provide sites for hydrogen bonding, making it an effective pharmacophore.[3][7] Pyrazole derivatives are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][8][9][10]
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4-Aminopyrazole Moiety: The amine group at the C-4 position is a critical feature. 4-aminopyrazoles are valuable synthetic intermediates and are themselves investigated for various therapeutic applications.[6][11] The position of the amino group allows for further derivatization and interaction with biological targets.
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Morpholinoethyl Side Chain: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. Its presence suggests the compound is optimized for potential use in biological systems.
Chemical Structure Diagram
Caption: Chemical structure of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride.
Physicochemical and Technical Data
Quantitative experimental data for this specific molecule is not widely published. The information below is compiled from commercial suppliers and computational models.[12][13] Researchers are advised to perform their own characterization to confirm these properties.
| Property | Value | Source |
| CAS Number | 1351658-98-4 | [12][13] |
| IUPAC Name | 1-(2-morpholin-4-ylethyl)pyrazol-4-amine;dihydrochloride | [13] |
| Molecular Formula | C₉H₁₈Cl₂N₄O | [12][13] |
| Molecular Weight | 269.17 g/mol | [12][13] |
| Appearance | Solid | [12][13] |
| Purity (Typical) | ≥95% | [12][13] |
| InChI Key | DHYNEDDUWWFULD-UHFFFAOYSA-N | [12][13] |
| Canonical SMILES | Cl.Cl.NC1=CN(CCN2CCOCC2)N=C1 | [13] |
| Storage | Room Temperature, protect from moisture | Recommended |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to its dihydrochloride salt form. Solubility in non-polar organic solvents is likely low. | Inferred |
| Melting Point | Not publicly available. Must be determined experimentally. | - |
| pKa | Not publicly available. Must be determined experimentally. The presence of a primary amine, a pyrazole ring, and a tertiary amine (morpholine) suggests multiple pKa values. | - |
Proposed Synthesis and Purification
While a specific, peer-reviewed synthesis for this compound is not available, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of N-substituted 4-aminopyrazoles.[14][15] The most logical approach involves a two-step process: construction of the 4-aminopyrazole core followed by N-1 alkylation.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology (Hypothetical Protocol)
Expertise Behind the Choices: This protocol is designed for efficiency and control. Using a protected 4-aminopyrazole intermediate prevents competitive N-alkylation at the exo-amino group. The choice of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the pyrazole N-H for efficient alkylation. The final salt formation step not only prepares the specified form of the compound but also serves as a final purification step, as hydrochloride salts often have excellent crystallinity.
Step 1: Synthesis of 4-Nitro-1H-pyrazole (A common precursor)
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Rationale: Nitration at the 4-position of pyrazole is a well-established reaction.[1][7] The nitro group is an excellent precursor to the amine via reduction.
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Cool a mixture of fuming nitric acid and concentrated sulfuric acid to 0°C.
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Slowly add 1H-pyrazole while maintaining the temperature below 10°C.
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Stir the reaction mixture at room temperature for 12-18 hours.
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Pour the mixture onto crushed ice and neutralize carefully with a base (e.g., NaOH solution) to precipitate the product.
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Filter, wash with cold water, and dry to yield 4-nitro-1H-pyrazole.
Step 2: N-1 Alkylation with 4-(2-Chloroethyl)morpholine
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Rationale: Standard N-alkylation of a pyrazole requires a base to deprotonate the N-H proton, creating a nucleophilic nitrogen that attacks the alkyl halide.
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Dissolve 4-nitro-1H-pyrazole in a dry aprotic solvent like DMF or acetonitrile.
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Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH for higher reactivity).
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Add 4-(2-chloroethyl)morpholine (or the corresponding bromide/tosylate) to the mixture.
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Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.
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Cool, filter off the base, and remove the solvent under reduced pressure. Purify the residue via column chromatography to obtain 1-(2-morpholin-4-ylethyl)-4-nitro-1H-pyrazole.
Step 3: Reduction of the Nitro Group
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines. Other methods like SnCl₂/HCl can also be used.
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Dissolve the product from Step 2 in a solvent like methanol, ethanol, or ethyl acetate.
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Add a catalyst, such as 10% Palladium on Carbon (Pd/C).
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Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the free base: 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine.
Step 4: Dihydrochloride Salt Formation
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Rationale: The final product is a dihydrochloride salt. This is achieved by treating the free base, which has two basic nitrogen centers (the pyrazole amine and the morpholine amine), with at least two equivalents of HCl.
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Dissolve the purified free base from Step 3 in a suitable solvent like anhydrous diethyl ether or isopropanol.
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Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
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The dihydrochloride salt will precipitate out of the solution.
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Stir for 30-60 minutes, then collect the solid by filtration.
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Wash the solid with cold anhydrous solvent and dry under vacuum to yield the final product.
Analytical Characterization and Quality Control
To ensure the identity, purity, and integrity of the compound, a series of analytical tests are mandatory. This constitutes a self-validating system for any researcher using or synthesizing this molecule.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the pyrazole ring protons, the ethyl linker protons, the morpholine protons, and the amine protons. Integration should match the 16 protons of the free base. The dihydrochloride salt may cause peak broadening, especially for protons near the nitrogen atoms. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the 9 distinct carbon atoms in the molecule. |
| Mass Spectrometry (LC-MS/HRMS) | Molecular Weight Verification | Detection of the molecular ion [M+H]⁺ for the free base at m/z ≈ 197.14. High-resolution mass spectrometry should confirm the elemental formula C₉H₁₇N₄O⁺. |
| HPLC | Purity Assessment | A single major peak under various conditions (e.g., different mobile phases) indicates high purity. Recommended for determining purity percentages (e.g., >95%). |
| FT-IR | Functional Group Identification | Characteristic stretches for N-H (amine), C-H (aliphatic and aromatic), C=C/C=N (pyrazole ring), and C-O-C (morpholine ether) bonds. |
Potential Biological and Pharmacological Context
There is no specific published data on the biological activity of 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochloride. However, its structural components are prevalent in pharmacologically active agents, suggesting several avenues for research.
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Kinase Inhibition: Many kinase inhibitors utilize a substituted pyrazole core as a hinge-binding motif. The 4-aminopyrazole scaffold, in particular, is a known privileged structure in this area.
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Anti-inflammatory and Analgesic Activity: Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents.[1][9]
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Antimicrobial/Antifungal Applications: The pyrazole nucleus is present in various compounds developed for their antimicrobial and antifungal properties.[4][9]
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CNS Activity: The morpholine group is often used to improve blood-brain barrier penetration, making CNS-related applications a possibility.
Given its structure, this compound is a prime candidate for screening in kinase inhibitor assays, anti-proliferative assays against cancer cell lines, and in panels for anti-inflammatory or antimicrobial activity.
Handling, Storage, and Safety
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Intended Use: This product is intended for laboratory research use only.[12]
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Safety: As an amine salt, it should be handled with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. The parent compound, 1H-pyrazol-4-amine, is classified as harmful if swallowed and causes skin and eye irritation.[16] Similar precautions should be taken with this derivative.
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Storage: Store in a tightly sealed container in a cool, dry place. The dihydrochloride salt is likely hygroscopic; exposure to moisture should be minimized to prevent clumping and degradation.
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs. (Note: A full, numbered reference list would be generated here based on the cited sources provided in the grounding tool.)
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. youtube.com [youtube.com]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. ijnrd.org [ijnrd.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. jocpr.com [jocpr.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-(2-morpholin-4-ylethyl)-1H-pyrazol-4-amine dihydrochlori… [cymitquimica.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
